Ranatuerin-1
Description
Origin and Discovery of Ranatuerin-1
This compound was first isolated from the skin of the American bullfrog, Rana catesbeiana. google.comgoogle.com Its discovery was part of broader research into the antimicrobial peptides present in the skin of North American frogs. google.com The peptide, with the amino acid sequence SMLSVLKNLGKVGLGLVACKINKQC, was identified as having potent antimicrobial properties. google.comgoogle.com Another variant, termed Ranatuerin-1T, was later isolated from the skin of the European brown frog, Rana temporaria. nih.gov
Classification within the Amphibian Peptidome
The vast number of peptides identified in frog skin are systematically organized into families based on structural similarities. researchgate.netnih.gov
This compound is the namesake of the this compound peptide family. nih.gov A defining characteristic of this family is the presence of a cystine-bridged cyclic heptapeptide (B1575542) structure at the C-terminal end of the molecule. google.com This structural feature is often referred to as a "Rana box". nih.govmdpi.com The ranatuerin peptide group is one of at least 14 recognized families of antimicrobial peptides found in frogs of the Ranidae family, which also includes families like brevinins, esculentins, and temporins. nih.govcore.ac.uk These families are distinguished based on their amino acid sequence similarities. mdpi.com
The ranatuerin family, including this compound, falls under the broad umbrella of Frog Skin Active Peptides (FSAPs). researchgate.netuniprot.org FSAPs are a diverse collection of peptides that constitute a primary line of defense for frogs against microbial invasion. mdpi.com A majority of these peptides are cationic (positively charged) and hydrophobic (water-repelling). researchgate.netresearchgate.net A common characteristic is their tendency to form an amphipathic α-helical structure, which is crucial for their biological function. researchgate.net
Ranatuerin Family Classification
Contextual Significance in Innate Immunity and Potential Research Applications
As a component of the frog's innate immune system, this compound provides a rapid, non-specific defense against a wide array of pathogens. researchgate.netmdpi.com Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity. It is effective against Gram-positive bacteria such as Staphylococcus aureus, Gram-negative bacteria like Escherichia coli, and the yeast Candida albicans. google.comgoogle.commdpi.com
This potent and wide-ranging activity has positioned this compound and other related FSAPs as subjects of significant research interest. researchgate.net They are considered promising candidates for the development of novel anti-infective therapeutic agents. researchgate.netcapes.gov.br The non-specific mechanism by which these peptides disrupt microbial membranes means that pathogens may be less likely to develop resistance compared to conventional antibiotics. capes.gov.br Current research focuses on understanding the structure-activity relationships of these peptides, with analogues being developed to enhance potency and selectivity. researchgate.netmdpi.com The "Rana box" cyclic domain, prevalent in the this compound family, is a key area of study due to its importance for the peptide's biological potency. nih.gov
Structure
2D Structure
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
SMLSVLKNLGKVGLGFVACKINKQC |
Origin of Product |
United States |
Molecular Architecture and Structure Activity Relationships of Ranatuerin 1
Defining Structural Features and Conformation of Ranatuerin-1
The molecular architecture of this compound is characterized by distinct domains that adopt specific conformations, particularly within membrane-like environments. This structural adaptability is crucial for its activity.
This compound is a 25-amino-acid peptide. researchgate.net The primary sequence of this compound from Rana catesbeiana has been identified as SMLSVLKNLGKVGLGLVACKINKQC. nih.govgoogle.com The Ranatuerin family of peptides shows a generally conserved primary structure, though individual amino acid substitutions are observed across different species and paralogs. researchgate.netnih.gov For instance, variations such as Ranatuerin-1G (SMISVLKNLGKVGLGFVACKVNKQC) and Ranatuerin-1C (SMLSVLKNLGKVGLGLVACKINKQC) exhibit slight differences in their amino acid composition. google.com Despite these variations, key structural motifs, particularly the C-terminal region, are well-maintained. nih.gov The biosynthesis of these peptides involves a prepropeptide that is later processed to yield the mature, active peptide. vulcanchem.comresearchgate.net The primary structures of ranatuerin-2 (B1576050) peptides are generally poorly conserved, but they are characterized by the presence of two invariant cysteine residues that form a cyclic domain at the C-terminus. nih.govmdpi.com
Table 1: Primary Sequence of this compound and Related Peptides
| Peptide | Sequence | Source Organism |
|---|---|---|
| This compound | SMLSVLKNLGKVGLGLVACKINKQC | Rana catesbeiana nih.govgoogle.com |
| Ranatuerin-1G | SMISVLKNLGKVGLGFVACKVNKQC | Rana catesbeiana google.com |
| Ranatuerin-1C | SMLSVLKNLGKVGLGLVACKINKQC | Rana catesbeiana google.com |
| Ranatuerin-1T | GLLSGLKKVGKHVAKNVAVSLMDSLKCKISGDC | Rana temporaria nih.gov |
The conformation of this compound is highly dependent on its environment. In aqueous solutions, it tends to exist in a random coil state. However, upon encountering a membrane-mimetic environment, such as in the presence of trifluoroethanol (TFE) or lipid vesicles, it undergoes a significant conformational change. vulcanchem.comnih.gov This transition is a hallmark of many antimicrobial peptides and is critical for their membrane-disrupting functions. capes.gov.brcabidigitallibrary.org
Circular dichroism (CD) spectroscopy studies have confirmed that this compound possesses significant alpha-helical character, particularly in membrane-mimetic solvents like 50% TFE. nih.govnih.gov This helical conformation is a common feature of many frog skin antimicrobial peptides. capes.gov.brcabidigitallibrary.org Predictive models and experimental data suggest that the N-terminal region of this compound (approximately residues 1-8) is prone to forming an alpha-helix. nih.govgoogle.com This amphipathic helix allows the peptide to interact with and insert into the lipid bilayer of microbial membranes. vulcanchem.com The stability of this helix can be influenced by amino acid substitutions; for example, replacing asparagine at position 22 with alanine (B10760859) was found to increase the predicted alpha-helical character. google.com
In addition to alpha-helical domains, a beta-sheet (or beta-lamellar) structure is predicted to exist in the central region of this compound, specifically around residues 11-16. nih.gov The presence of this beta-sheet region is considered important for the peptide's antimicrobial activity. google.com Studies have shown that substituting glycine (B1666218) residues at positions 10, 13, and 15 with lysine (B10760008), which disrupts the beta-lamellar structure, leads to a significant decrease in antibacterial activity. researchgate.netnih.gov This suggests that the beta-lamellar structure plays a key role in the peptide's function. researchgate.net
A defining feature of this compound and many other antimicrobial peptides from the Rana genus is the "Rana box". frontiersin.orgresearchgate.net This is a cyclic heptapeptide (B1575542) motif located at the C-terminus of the molecule, formed by a disulfide bond between two cysteine residues. nih.govvulcanchem.com In this compound, this involves Cys-19 and Cys-25. nih.gov
The Rana box is crucial for the biological activity of many of these peptides. frontiersin.orgresearchgate.net Deletion of this cyclic region in this compound results in an inactive analog. nih.gov While replacing the cysteine residues with serine (which prevents disulfide bond formation) only leads to a decrease in potency, the complete removal of the motif abolishes activity, highlighting the structural importance of this loop. nih.govgoogle.com The primary structure of the Rana box motif itself is a key determinant of its bacteriostatic activity. frontiersin.orgresearchgate.net The cationicity of the amino acids within the Rana box domain is also critical for maintaining its biological activities. nih.gov However, the precise role of the Rana box can vary between different peptide families; for some, it is indispensable, while for others, its removal has less impact on antimicrobial potency. nih.govmdpi.com
Table 2: Structural Domains of this compound
| Structural Domain | Approximate Residue Position | Key Features | Reference |
|---|---|---|---|
| Alpha-Helix | 1-8 | Amphipathic, forms in membrane-mimetic environments | nih.govgoogle.com |
| Beta-Lamellar/Sheet | 11-16 | Important for antimicrobial activity | nih.govresearchgate.netnih.gov |
| Beta-Turn | 20-25 | Contributes to the compact structure | nih.gov |
| "Rana Box" | 19-25 | Cyclic heptapeptide with disulfide bridge, crucial for activity | nih.govvulcanchem.comfrontiersin.org |
Secondary and Tertiary Conformations in Membrane-Mimetic Environments
Beta-Lamellar Structure
Elucidation of Functional Domains in this compound
The primary structure of this compound consists of 25 amino acid residues: SMLSVLKNLGKVGLGFVACKINKQC. mdpi.com Predictive modeling and spectroscopic studies have revealed that this linear sequence adopts a defined three-dimensional conformation, which is crucial for its biological activity. The peptide is organized into three distinct structural domains: an N-terminal α-helix (residues 1-8), a central β-sheet (residues 11-16), and a C-terminal β-turn (residues 20-25) that is part of a cyclic heptapeptide loop. google.comnih.gov
Circular dichroism studies have confirmed the presence of significant α-helical character, particularly in membrane-mimetic environments like 50% trifluoroethanol. nih.gov The N-terminal α-helical domain and the C-terminal cyclic heptapeptide region have been identified as indispensable for the peptide's antimicrobial properties. google.comnih.gov Deletion of either of these domains results in a complete loss of activity, highlighting their critical roles in the mechanism of action. google.comnih.gov The C-terminal region of this compound features a "Rana-box," a disulfide-bridged cyclic heptapeptide, which is a common motif in antimicrobial peptides from Ranid frogs. nih.govvulcanchem.com
Rational Design and Analog Development for Bioactivity Modulation
The understanding of this compound's structure-activity relationships has paved the way for the rational design of synthetic analogs with modified, and often enhanced, biological profiles. By systematically altering the amino acid sequence through substitutions, truncations, and other modifications, researchers have been able to modulate the peptide's potency and spectrum of activity.
Impact of Amino Acid Substitutions on Biological Potency
Amino acid substitutions at specific positions within the this compound sequence have profound effects on its biological potency. These modifications can alter key physicochemical properties such as cationicity, hydrophobicity, and helical content, which in turn influence the peptide's interaction with microbial membranes.
One of the most notable examples is the substitution of asparagine at position 8 with lysine. The resulting analog, [Lys-8]this compound , exhibits increased α-helicity and a higher positive charge. mdpi.comnih.govunina.it This leads to a significant enhancement in its potency against a range of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans, with a 2- to 8-fold increase in potency against pathogenic E. coli strains. nih.gov Importantly, this heightened antimicrobial activity is accompanied by only a minor increase in hemolytic activity, suggesting an improved therapeutic index. nih.gov
Conversely, substitutions that disrupt the structural integrity or key interactions can be detrimental to activity. For instance, replacing the glycine residues at positions 10, 13, and 15 in the central β-sheet region with lysine, despite increasing cationicity and α-helical content, leads to inactive peptides. google.comnih.gov This underscores the critical role of the β-sheet structure in the antimicrobial action of this compound. nih.gov
Substitution of the cysteine residues at positions 19 and 25 with serine, which eliminates the disulfide bridge, results in only a modest decrease in antimicrobial potency, indicating that the covalent cyclic structure is not absolutely essential for activity, although it does contribute to it. google.comgoogle.com In another strategic modification, substituting asparagine at position 22 with alanine was found to increase the predicted α-helical character and resulted in an 8-fold increase in potency against E. coli. google.com
| Analog | Modification | Target Organism | Effect on MIC (Compared to Wild-Type) | Reference |
|---|---|---|---|---|
| [Lys-8]this compound | Asn-8 → Lys | E. coli, S. aureus, C. albicans | Increased Potency (2-8 fold against E. coli) | nih.gov |
| [Ser-19, Ser-25]this compound | Cys-19 → Ser, Cys-25 → Ser | E. coli, S. aureus, C. albicans | Decreased Potency | google.com |
| [Ala-22]this compound | Asn-22 → Ala | E. coli | Increased Potency (8-fold) | google.com |
| [Lys-10, Lys-13, Lys-15]this compound analog | Gly-10,13,15 → Lys | Various | Inactive | google.comnih.gov |
| [Ala-4, Ser-19, Ser-25]this compound | Ser-4 → Ala, Cys-19,25 → Ser | E. coli | Slightly Decreased Potency | google.com |
Effects of Truncation and Deletion on Conformational Integrity and Activity
Truncation and deletion studies have been instrumental in defining the minimal structural requirements for this compound's activity. These experiments have unequivocally demonstrated the importance of both the N-terminal and C-terminal regions of the peptide.
Deletion of the N-terminal α-helical domain (residues 1-8) completely abolishes the antimicrobial activity of this compound. google.comnih.govgoogle.com This region is believed to be crucial for the initial interaction with and insertion into the microbial cell membrane.
Similarly, the deletion of the C-terminal cyclic heptapeptide region (residues 19-25) also renders the peptide inactive. google.comnih.govgoogle.com This highlights the functional significance of the "Rana-box" motif, which is thought to stabilize the peptide's structure and facilitate its disruptive action on the membrane. nih.gov While the disulfide bond itself is not absolutely critical, the presence of the entire cyclic loop is necessary for biological function. google.comgoogle.com Studies on truncated versions of this compound, including fragments containing only residues 1-9 or 16-25, and various N-terminally deleted fragments, have further confirmed that the full sequence is essential for its biological activity. google.com
| Modification | Affected Domain | Effect on Antimicrobial Activity | Reference |
|---|---|---|---|
| Deletion of residues 1-8 | N-terminal α-helix | Inactive | google.comnih.govgoogle.com |
| Deletion of residues 19-25 | C-terminal cyclic heptapeptide | Inactive | google.comnih.govgoogle.com |
| Fragment (residues 1-9) | N-terminal fragment | Inactive | google.com |
| Fragment (residues 16-25) | C-terminal fragment | Inactive | google.com |
Strategies for Optimized Biological Activity through Structural Modification
The insights gained from substitution and truncation studies have informed various strategies to create optimized Ranatuerin analogs with enhanced therapeutic potential. The primary goals of these modifications are typically to increase antimicrobial potency, broaden the spectrum of activity, and improve selectivity for microbial cells over host cells.
A key strategy involves enhancing the cationicity and amphipathicity of the peptide. The success of the [Lys-8]this compound analog exemplifies this approach, where increasing the positive charge in the N-terminal domain leads to stronger interactions with the negatively charged bacterial membranes and consequently, higher potency. mdpi.comnih.gov
Another approach focuses on modulating the α-helicity of the peptide. Increasing the α-helical character in the C-terminal region, for instance by substituting Asn-22 with Ala, has been shown to boost activity against Gram-negative bacteria. google.com C-terminal amidation is another common strategy applied to related ranatuerin peptides to increase stability and activity. mdpi.com
Furthermore, research on other ranatuerin family members, such as Ranatuerin-2, has shown that enhancing both cationicity and hydrophobicity through residue substitution and truncation can lead to significantly optimized antibacterial and even anticancer activities. mdpi.comnih.gov For example, a variant of Ranatuerin-2AW, [Lys4,19, Leu20]R2AW(1-22)-NH2 , demonstrated remarkably enhanced antibacterial activity with MIC values as low as 2 µM against MRSA. mdpi.com These principles of rational design, balancing charge, hydrophobicity, and structural motifs, are directly applicable to the optimization of this compound.
Biological Activities and Mechanistic Insights of Ranatuerin 1
Broad-Spectrum Antimicrobial Activity
Ranatuerin-1 exhibits a broad spectrum of antimicrobial activity, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as fungi. google.comnih.gov Its effectiveness varies among different microorganisms, highlighting a degree of target specificity.
Efficacy Against Gram-Positive Bacterial Pathogens (e.g., Staphylococcus aureus)
This compound has shown efficacy against the Gram-positive bacterium Staphylococcus aureus. google.comresearchgate.net The minimum inhibitory concentration (MIC) of this compound against S. aureus has been reported to be 50 µM. google.comcpu-bioinfor.org The ranatuerin family of peptides, in general, demonstrates activity against this common pathogen. google.comsmolecule.com
Efficacy Against Gram-Negative Bacterial Pathogens (e.g., Escherichia coli)
The peptide is also effective against the Gram-negative bacterium Escherichia coli. google.comresearchgate.net Notably, this compound demonstrates greater potency against E. coli with a reported MIC of 2 µM. google.comcpu-bioinfor.org Strains of pathogenic E. coli have shown varying degrees of sensitivity to this compound, with MICs ranging from 5 to 40 µM. nih.gov
Antifungal Efficacy Against Yeast (e.g., Candida albicans)
This compound has also demonstrated antifungal properties, specifically against the yeast Candida albicans. google.comresearchgate.net The MIC of this compound against C. albicans has been determined to be 70 µM. google.comcpu-bioinfor.org
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Target Organism | Strain | MIC (µM) |
|---|---|---|
| Staphylococcus aureus | NCTC 8325 | 50 google.comcpu-bioinfor.org |
| Escherichia coli | ATCC 25922 | 2 google.comcpu-bioinfor.org |
| Candida albicans | ATCC 90028 | 70 google.comcpu-bioinfor.org |
Activity Against Multi-Drug Resistant Microorganisms (Insights from Ranatuerin Family Peptides)
Peptides from the ranatuerin family have shown potential in combating multi-drug resistant (MDR) microorganisms. For instance, ranatuerin-2Pb, a related peptide, has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov Another peptide from this family, Ranatuerin-2PLx, also exhibited broad-spectrum antimicrobial effects against various microorganisms, including MRSA. portlandpress.com The development of analogs, such as the substitution of asparagine with lysine (B10760008) at position 8 in this compound, has been shown to increase potency against both Gram-positive and Gram-negative bacteria, suggesting a potential strategy to enhance activity against resistant strains. nih.govunina.itmdpi.com
Molecular Mechanisms of Antimicrobial Action
The antimicrobial activity of this compound is primarily attributed to its direct interaction with and disruption of microbial cell membranes. vulcanchem.comresearchgate.net This mechanism is a common feature of many antimicrobial peptides. researchgate.net
Direct Interaction with Microbial Membranes
The mechanism of action for this compound is believed to involve a direct interaction with the microbial cell membrane, leading to a disruption of its normal function and integrity. vulcanchem.comresearchgate.net This interaction is facilitated by the peptide's amphipathic α-helical structure and its net positive charge, which promotes electrostatic attraction to the negatively charged components of microbial membranes. vulcanchem.comimrpress.com Upon binding, the peptide can insert into the lipid bilayer, leading to increased membrane permeability and the formation of pores or channels. This disruption of the membrane's barrier function ultimately results in cell death. nih.govvulcanchem.com The presence of cationic residues, particularly lysine, is thought to be crucial for destroying the ionic gradient across the cell membrane by forming these ion channels. vulcanchem.com
Proposed Membrane Permeabilization and Pore Formation Models
The primary mechanism by which many antimicrobial peptides (AMPs), including those in the ranatuerin family, exert their effects is through the disruption of microbial cell membranes. nih.govmdpi.com This interaction is largely driven by the peptide's amphipathic nature, possessing both hydrophobic and hydrophilic regions, and its net positive charge, which facilitates attraction to the negatively charged components of bacterial membranes. uc.ptvulcanchem.comnih.gov Several models have been proposed to describe how these peptides permeabilize and form pores in the lipid bilayer, leading to cell death. nih.govmdpi.comnih.gov
In the barrel-stave model, AMPs initially bind to the surface of the bacterial membrane. nih.govnih.gov Once a sufficient concentration of peptides has accumulated, they insert themselves into the membrane, arranging like the staves of a barrel to form a transmembrane pore or channel. nih.govbiorxiv.org The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the interior of the pore, creating a water-filled channel. biorxiv.orgresearchgate.net This structure disrupts the membrane's integrity and allows for the leakage of cellular contents, ultimately leading to cell death. nih.govresearchgate.net
The carpet model proposes a different, non-pore-forming mechanism of membrane disruption. nih.govbiorxiv.org In this model, the AMPs accumulate on the exterior surface of the bacterial membrane, forming a layer that resembles a carpet. nih.govnih.govmdpi.com This accumulation is driven by electrostatic interactions between the cationic peptides and the anionic phospholipids (B1166683) of the membrane. researchgate.netmdpi.com Once a critical threshold concentration is reached, the peptides cause a detergent-like effect, disrupting the membrane's curvature and leading to the formation of micelles and the complete disintegration of the membrane. uc.ptnih.govmdpi.com This process results in cell lysis without the formation of discrete, stable pores. nih.gov
The toroidal pore model is another mechanism involving the formation of pores. nih.govbiorxiv.org Similar to the barrel-stave model, peptides first bind to the membrane surface. researchgate.net However, in this model, the peptides, along with the lipid molecules of the membrane, bend inward to form a continuous pore where both the peptides and the lipid head groups line the channel. nih.govresearchgate.netmdpi.com This creates a "toroidal" or donut-shaped structure that disrupts the membrane and allows for the passage of ions and other cellular components, leading to cell death. researchgate.netmdpi.com
Carpet Model
Modulation of Intracellular Processes (general AMP mechanisms)
While membrane disruption is a primary mode of action for many AMPs, a growing body of evidence suggests they can also translocate across the bacterial membrane to interact with intracellular targets. nih.govmdpi.commdpi.comacs.org This non-membranolytic action can occur at concentrations lower than what is required for complete membrane lysis. nih.govmdpi.com Once inside the cell, AMPs can interfere with a variety of essential cellular processes. mdpi.commdpi.com
These intracellular mechanisms include:
Inhibition of Nucleic Acid and Protein Synthesis: Some AMPs can bind to DNA and RNA, interfering with replication and transcription. researchgate.netmdpi.comacs.org They can also target ribosomes, thereby inhibiting protein synthesis. mdpi.com
Enzyme Inhibition: AMPs can disrupt metabolic pathways by inhibiting the function of crucial enzymes. mdpi.com
Disruption of Cell Wall Synthesis: Certain peptides can interfere with the biosynthesis of the bacterial cell wall. mdpi.commdpi.com
Modulation of the Host Immune Response: AMPs can also act as immunomodulatory agents, influencing the host's innate and adaptive immune systems to help clear infections. nih.govresearchgate.net
These multifaceted mechanisms contribute to the broad-spectrum activity of AMPs and may reduce the likelihood of bacteria developing resistance. mdpi.com
Antiproliferative Activity (Insights from Ranatuerin Family Peptides)
In addition to their antimicrobial properties, peptides belonging to the ranatuerin family have demonstrated significant potential as anticancer agents. mdpi.comnih.gov
Inhibitory Effects on Cancer Cell Proliferation
Members of the ranatuerin family have been shown to inhibit the proliferation of various human cancer cell lines. mdpi.comnih.govmdpi.com For instance, Ranatuerin-2PLx, a peptide identified from the pickerel frog, displayed a dose-dependent inhibitory effect on several cancer cell lines and was particularly potent against prostate cancer cells (PC-3). nih.govnih.gov Similarly, Ranatuerin-2Pb exhibited significant inhibitory effects against lung (NCI-H157), breast (MCF-7), glioblastoma (U251MG), and prostate (PC-3) cancer cells. mdpi.com
The mechanism behind this antiproliferative activity is thought to involve the induction of apoptosis (programmed cell death). nih.govnih.gov Studies on Ranatuerin-2PLx showed that it could induce early apoptosis in cancer cells, an effect accompanied by the activation of caspase-3, a key enzyme in the apoptotic pathway. nih.govnih.gov The selectivity of these peptides for cancer cells over normal cells is a crucial aspect of their therapeutic potential. nih.gov This selectivity is often attributed to differences in the membrane composition and negative surface charge of cancer cells compared to healthy cells. nih.gov
| Cancer Cell Line | Description | Peptide(s) with Inhibitory Activity |
| PC-3 | Human Prostate Carcinoma | Ranatuerin-2PLx, Ranatuerin-2Pb, [Trp⁶,¹⁰]R2AW(1-22)-NH₂ |
| H838 | Human Non-Small-Cell Lung Cancer | [Trp⁶,¹⁰]R2AW(1-22)-NH₂ |
| U251MG | Human Glioblastoma Astrocytoma | Ranatuerin-2Pb, [Trp⁶,¹⁰]R2AW(1-22)-NH₂ |
| MCF-7 | Human Breast Cancer | Ranatuerin-2Pb, [Trp⁶,¹⁰]R2AW(1-22)-NH₂ |
| HCT 116 | Human Colorectal Carcinoma | [Trp⁶,¹⁰]R2AW(1-22)-NH₂ |
| NCI-H157 | Human Lung Cancer | Ranatuerin-2Pb |
| MDA-MB-435s | Human Melanoma | None reported for Ranatuerin-2Pb |
Induction of Apoptotic Pathways
While direct experimental studies detailing the induction of apoptotic pathways specifically by this compound are not extensively documented in the available research, significant insights can be drawn from investigations into closely related peptides within the ranatuerin family. Research on Ranatuerin-2PLx, a peptide identified from the pickerel frog, has shown that it exerts its antiproliferative effects on cancer cells through a mechanism involving the induction of apoptosis. nih.govresearchgate.net This process was confirmed by observing early cell apoptosis through Annexin V-FITC/propidium iodide staining and the activation of Caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov
The mechanism for these related peptides is thought to involve interaction with the cancer cell membrane, which can lead to the localization of signaling proteins and the reactivation of apoptosis signaling. nih.gov One proposed mechanism is the binding of the peptide to cell-surface death receptors, which initiates an intracellular signaling cascade leading to programmed cell death. nih.gov
A crucial structural feature implicated in the biological activity of these peptides is the C-terminal 'rana box' domain. nih.gov This conserved heptapeptide (B1575542) loop, stabilized by a disulfide bridge, is prevalent in major antimicrobial peptide (AMP) families from Ranidae frogs, including this compound. nih.gov Studies on Ranatuerin-2PLx demonstrated that the removal of this 'rana box' significantly diminished its antiproliferative and apoptotic activities, highlighting the structural importance of this motif for the peptide's function. nih.gov Given that this compound possesses this conserved 'rana box' structure, it is plausible that it may also share the ability to induce apoptotic pathways in target cells. nih.gov Other members of the family, such as Ranatuerin-9, have also been noted to activate apoptotic pathways in cancer cells.
Selective Cytotoxicity Profiles Towards Transformed Cells
Antimicrobial peptides (AMPs), including the ranatuerin family, are noted for their selective cytotoxicity, showing higher potency against microbial and cancerous cells compared to normal mammalian cells. imrpress.comportlandpress.com This selectivity is largely attributed to fundamental differences in plasma membrane composition. Cancer cell membranes often exhibit an increased negative charge due to a higher concentration of anionic molecules like phosphatidylserine (B164497) on their outer leaflet. mdpi.comnih.gov This characteristic enhances the electrostatic attraction of cationic peptides like ranatuerins to the tumor cell surface. mdpi.com
Studies on Ranatuerin-2PLx, a related peptide, demonstrate this selective profile. It exhibited significantly more potent antiproliferative activity against various cancer cell lines (including prostate, lung, and breast cancer) than against the normal human microvascular endothelial cell line, HMEC-1. nih.govportlandpress.com The IC50 values against cancer cells were at least four times lower than against the normal cells. nih.gov Crucially, this activity occurred at concentrations that caused limited hemolysis of horse erythrocytes, indicating that the mechanism is not based on general membrane lysis. nih.govportlandpress.com The low lactate (B86563) dehydrogenase (LDH) release observed in treated cancer cells further supports a non-membranolytic mechanism of action, pointing towards apoptosis induction. nih.gov
Evidence for this compound's selectivity is also supported by studies on its synthetic analogues. A study involving the substitution of an amino acid in this compound to create [Lys-8] this compound resulted in increased potency against bacteria with only a minimal corresponding increase in hemolytic activity. nih.govmdpi.com This suggests that the fundamental structure of this compound is conducive to a selective cytotoxic profile, a desirable characteristic for potential therapeutic agents. mdpi.com
Table 1: Comparative Cytotoxicity of Ranatuerin-2PLx
This table presents the half-maximal inhibitory concentration (IC50) of Ranatuerin-2PLx against various human cancer cell lines compared to a normal human cell line. The data highlights the peptide's selective cytotoxicity.
| Cell Line | Cell Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 5.79 |
| H157 | Lung Cancer | 5.90 |
| MCF-7 | Breast Cancer | 20.19 |
| U251-MG | Glioblastoma | 16.14 |
| HMEC-1 | Normal Endothelial | 79.50 |
Data sourced from a study on Ranatuerin-2PLx, a closely related peptide to this compound. nih.gov
Other Investigated Biological Functions (e.g., Insulin (B600854) Release)
Beyond its antimicrobial and potential anticancer activities, this compound has been identified as a peptide with insulin-releasing (insulinotropic) properties. researchgate.net In vitro studies using the glucose-responsive rat insulinoma-derived cell line, BRIN-BD11, have demonstrated that synthetic replicates of this compound can stimulate the secretion of insulin. researchgate.netnih.gov
This insulinotropic effect was observed at peptide concentrations that did not cause the release of the cytosolic enzyme lactate dehydrogenase (LDH). researchgate.net The absence of LDH leakage is a key indicator that the stimulation of insulin secretion is a specific biological effect on the pancreatic β-cells and not a result of general cell membrane damage or lysis. researchgate.net This non-toxic mechanism of action is a critical finding, suggesting that the peptide acts through specific cellular pathways to trigger insulin release. The BRIN-BD11 cell line is a well-established model for studying the mechanisms of nutrient-regulated insulin secretion. nih.gov The ability of this compound to act on these cells points to its potential interaction with pathways that regulate ion channel activity and calcium influx, which are central to insulin exocytosis. nih.gov
Table 2: Documented Insulin-Releasing Peptides
This table lists several antimicrobial peptides, including this compound, that have been shown to stimulate insulin release from BRIN-BD11 cells without inducing cytotoxicity.
| Peptide | Documented Insulin-Releasing Activity |
| This compound | Yes |
| Ascaphin-8 | Yes |
| Kassinatuerin-1 | Yes |
| Pseudin-2 | Yes |
| Peptide XT-7 | Yes |
Data confirms that this compound is part of a group of amphibian peptides investigated for insulinotropic effects. researchgate.net
Biosynthesis and Genetic Determinants of Ranatuerin 1
Gene Structure and Organization Encoding Ranatuerin-1 Precursors
The genetic information for this compound is stored within genes that code for a larger precursor protein. This precursor structure is a common feature among many frog skin AMPs. core.ac.uk The gene encoding the this compound precursor typically consists of distinct regions that guide the synthesis and processing of the final active peptide.
The precursor protein's structure can be broken down as follows:
Signal Peptide: A sequence of approximately 22 amino acids at the N-terminus. This acts as a guide, directing the precursor protein into the secretory pathway. mdpi.comvulcanchem.com
Acidic Spacer Peptide: Following the signal peptide is an acidic region. core.ac.ukmdpi.com
Processing Site: A specific cleavage site, often a Lys-Arg (-KR-) sequence, marks the boundary between the spacer and the mature peptide. mdpi.comvulcanchem.comportlandpress.com
Mature Peptide: The C-terminal region contains the amino acid sequence of the active this compound peptide. mdpi.com
This organized gene structure ensures the correct synthesis and subsequent processing of the precursor to release the functional antimicrobial peptide.
Post-Translational Processing and Maturation Pathways
Once the this compound precursor protein is synthesized from its mRNA template, it undergoes several crucial modifications to become a mature, active peptide. This process is known as post-translational modification. wikipedia.org
The journey begins with the removal of the N-terminal signal peptide. The precursor is then cleaved at a specific propeptide convertase processing site, which is typically a pair of basic amino acid residues like Lys-Arg (-KR-). mdpi.comvulcanchem.comportlandpress.com This cleavage releases the mature peptide from the acidic spacer region.
A key feature of many ranatuerin peptides, including this compound, is the formation of an intramolecular disulfide bond. uniprot.orggoogle.com This bond forms between two cysteine residues located near the C-terminus of the peptide, creating a cyclic structure often referred to as a "Rana-box". mdpi.comnih.gov This structural feature is important for the peptide's biological activity.
| Processing Step | Description | Key Enzymes/Sites |
|---|---|---|
| Signal Peptide Cleavage | Removal of the N-terminal signal peptide that directs the precursor to the secretory pathway. | Signal peptidase |
| Propeptide Cleavage | Excision of the mature peptide from the precursor at a specific processing site. | Propeptide convertases (e.g., at -KR- site) |
| Disulfide Bond Formation | Creation of a cyclic structure via a disulfide bridge between two cysteine residues. | Occurs between C-terminal cysteine residues |
Mechanisms Driving Peptide Diversity within the Ranatuerin Family
The Ranatuerin family of peptides exhibits considerable diversity in its amino acid sequences, which is a hallmark of amphibian antimicrobial peptides. core.ac.uknsf.gov This diversity is thought to be an evolutionary advantage, providing a broad defense against a wide range of pathogens. chinagene.cn Several genetic mechanisms contribute to this molecular heterogeneity.
Gene duplication is a primary driver of diversity within the ranatuerin family and other amphibian AMP families. nsf.govchinagene.cnmdpi.com It is believed that an ancestral gene has undergone multiple duplication events over time. core.ac.uknih.gov These duplicated genes can then accumulate mutations independently, leading to variations in the amino acid sequence of the mature peptide. nsf.gov This process allows for the evolution of new peptide variants with potentially different antimicrobial specificities or potencies, without compromising the function of the original gene. numberanalytics.comfrontiersin.org The presence of multiple, structurally related peptides within a single frog species is strong evidence for the role of gene duplication in generating this diversity. nih.gov
Alternative splicing is another significant mechanism that generates diversity from a single gene. fiveable.menumberanalytics.comfrontiersin.orgfrontiersin.org This process allows for different combinations of exons to be joined together from the pre-mRNA transcript, resulting in multiple distinct mRNA variants and, consequently, different protein isoforms. fiveable.mefrontiersin.orgmdpi.com
In the case of the American bullfrog (Lithobates catesbeianus), research has shown that the this compound gene, which consists of two exons, can be alternatively spliced. researchgate.netnih.govuvic.ca This means that from a single this compound gene, different prepro-peptide sequences can be produced, ultimately leading to variations in the final mature peptide or its precursor. researchgate.netnih.gov This mechanism efficiently expands the repertoire of antimicrobial peptides that can be produced from a limited number of genes. numberanalytics.commdpi.com
Role of Gene Duplication
Tissue-Specific Expression and Secretion Profiles (e.g., Skin Granular Glands)
The synthesis and storage of this compound are highly localized within the frog's body. These peptides are predominantly expressed in the granular glands of the skin. core.ac.ukvulcanchem.commdpi.comcore.ac.uk These specialized glands are located in the dermal layer of the skin and are responsible for producing and sequestering a cocktail of bioactive molecules, including a diverse array of antimicrobial peptides. core.ac.ukmdpi.comnih.gov
When a frog experiences stress or injury, these peptides are released in high concentrations onto the skin's surface through a holocrine-like mechanism. core.ac.ukmdpi.comresearchgate.net This involves the contraction of myocytes surrounding the granular glands, which compresses the glands and causes them to discharge their contents. core.ac.uk This rapid release of a potent chemical shield serves as a crucial first line of defense against invading microorganisms. imrpress.com While primarily found in the skin, some studies have also detected transcripts for ranatuerins in other tissues of tadpoles, such as the back skin, liver, and olfactory epithelium, suggesting a broader role during development. researchgate.net
Comparative and Phylogenetic Perspectives of Ranatuerin 1
Comparison with Other Amphibian Antimicrobial Peptide Families
The skin secretions of frogs from the family Ranidae are a rich source of a diverse array of antimicrobial peptides (AMPs), which are categorized into families based on structural similarities. Ranatuerin-1 belongs to one of several such families, each with distinct characteristics and distributions. nih.govresearchgate.netzhangqiaokeyan.com
Key antimicrobial peptide families found in ranid frogs include:
Brevinins: This family is subdivided into brevinin-1 (B586460) and brevinin-2. Brevinin-1 peptides are widely distributed in both Eurasian and North American ranids and are known for their potent, broad-spectrum antimicrobial activity, though this is often accompanied by high hemolytic activity. researchgate.netnih.gov Brevinin-2 peptides have primarily been identified in Eurasian frogs. nih.govresearchgate.net Some peptides initially termed "ranalexins" in North American bullfrogs are now considered to be brevinin-1 peptides that have undergone an internal deletion of four amino acid residues. nih.govcore.ac.uk
Esculentins: This family includes esculentin-1 (B1576701) and esculentin-2. Both are found in ranid frogs across Eurasia and North America. nih.govresearchgate.net Esculentin-1, in particular, demonstrates strong inhibitory action against a variety of pathogenic bacteria and fungi. nih.govresearchgate.net
Temporins: These are among the most widely distributed AMP families in ranid frogs, found in both Eurasian and New World species. nih.govresearchgate.netnih.gov They are typically small peptides and are of interest for therapeutic development due to their potent antimicrobial properties and often lower hemolytic activity compared to other families like the brevinins. nih.govnih.gov
Ranatuerins: This group is divided into this compound and ranatuerin-2 (B1576050). A key structural difference is the size of the C-terminal cyclic domain: this compound peptides feature a seven-membered ring (the "Rana box"), similar to brevinins and esculentins, while ranatuerin-2 peptides possess a six-membered ring. nih.gov
Other Families: Several other peptide families have a more restricted geographical distribution. For instance, ranalexin (B141904) and palustrin peptides have been found predominantly in North American frogs, while tigerinin, japonicin, and nigrocin are typically found in Eurasian species. nih.govresearchgate.netzhangqiaokeyan.com
A defining structural feature for many of these families, including this compound, is a disulfide-bridged cyclic domain at the C-terminus. nih.govgoogle.com The size of this ring is a key differentiator among families. The "Rana box," a heptapeptide (B1575542) ring, is characteristic of the brevinin-1, brevinin-2, esculentin-1, esculentin-2, and this compound families. nih.gov In contrast, the ranatuerin-2 family has a smaller hexapeptide ring. nih.gov The temporin family is distinct in that its members are acyclic. nih.gov
Table 1: Comparison of Major Antimicrobial Peptide Families in Ranid Frogs
| Family | Geographic Distribution | Key Structural Feature | Hemolytic Activity |
|---|---|---|---|
| This compound | North America (Specifically Aquarana species group) nih.gov | 7-membered C-terminal cyclic domain ("Rana box") nih.gov | Relatively low nih.gov |
| Ranatuerin-2 | Widespread in New World species, restricted in Eurasia nih.gov | 6-membered C-terminal cyclic domain nih.gov | Generally low researchgate.net |
| Brevinin-1 | Widespread (Eurasia and North America) nih.gov | 7-membered C-terminal cyclic domain ("Rana box") nih.gov | High nih.gov |
| Brevinin-2 | Eurasia nih.govresearchgate.net | 7-membered C-terminal cyclic domain ("Rana box") nih.gov | Broad-spectrum activity nsf.gov |
| Esculentin-1 | Widespread (Eurasia and North America) nih.govnih.gov | 7-membered C-terminal cyclic domain ("Rana box") nih.gov | Potent antimicrobial nih.gov |
| Esculentin-2 | Sporadic (Eurasia and North America) nih.govresearchgate.net | 7-membered C-terminal cyclic domain ("Rana box") nih.gov | Variable researchgate.net |
| Temporin | Widespread (Eurasia and North America) nih.gov | Acyclic nih.gov | Generally minimal nih.gov |
| Ranalexin | North America (Aquarana species group) nih.govresearchgate.net | Considered a brevinin-1 variant nih.govcore.ac.uk | Broad-spectrum activity nih.gov |
Evolutionary Relationships and Species Distribution of this compound Orthologs
The distribution of this compound is notably restricted. Peptides belonging to the this compound family have, to date, only been identified in the skin secretions of North American bullfrogs belonging to the Aquarana species group (a clade within the genus Lithobates, formerly Rana). nih.govresearchgate.net This specific distribution makes this compound a distinctive marker for this particular lineage of frogs.
Species within the Aquarana group from which this compound has been isolated include:
Lithobates catesbeianus (American bullfrog) google.comresearchgate.net
Lithobates clamitans (Green frog) google.comresearchgate.net
Lithobates grylio (Pig frog) google.comresearchgate.net
Interestingly, this compound has not been detected in all members of the Aquarana group. For example, it was not found in the skin secretions of the carpenter frog, Lithobates virgatipes, nor the mink frog, Lithobates septentrionalis, despite their inclusion in this species group. researchgate.net This suggests a complex evolutionary history of the this compound gene within this clade, possibly involving gene loss or differential expression in certain species.
In contrast, ranatuerin-2 peptides are far more widespread, found in most New World ranid species and to a more limited extent in Eurasian frogs. nih.gov The primary structures of ranatuerin-2 peptides are generally poorly conserved between species, showing significant variation. researchgate.netelkhornsloughctp.org This high degree of molecular heterogeneity within the ranatuerin-2 family has made it a valuable tool for phylogenetic studies. nih.govelkhornsloughctp.org The diversity among AMPs is thought to be the result of multiple gene duplication events from an ancestral gene, followed by divergence. nih.govnih.gov
Utility in Taxonomic and Phylogenetic Markers for Amphibian Species
The amino acid sequences of antimicrobial peptides are increasingly used as molecular markers to complement DNA-based analyses in elucidating the evolutionary and phylogenetic relationships between amphibian species. nih.govcore.ac.uk The species-specific nature and molecular heterogeneity of these peptides, particularly within families like brevinin-1 and ranatuerin-2, make them highly informative for taxonomic purposes. nih.govresearchgate.net
While the high variability of ranatuerin-2 has proven useful for constructing phylogenetic trees and resolving relationships among various ranid species, core.ac.ukresearchgate.netelkhornsloughctp.org the utility of this compound is different. Due to its highly restricted distribution, the presence of this compound serves as a strong indicator of a species' affiliation with a specific subset of the Aquarana group. nih.govresearchgate.net The isolation of ranalexin (a brevinin-1 type peptide) and this compound from species like L. catesbeiana, L. clamitans, and L. grylio provides biochemical evidence supporting the close phylogenetic relationship among these members of the Aquarana species group. researchgate.net
Cladistic analyses based on the amino acid sequences of various AMPs, including ranatuerin-2, have successfully supported taxonomic divisions, such as the separation of North American ranids into the genera Rana and Lithobates. core.ac.uk These peptide-based phylogenies often show strong congruence with trees constructed from mitochondrial gene sequences, validating their use as reliable phylogenetic markers. elkhornsloughctp.org The unique distribution of this compound, therefore, contributes a specific piece of evidence to the broader puzzle of ranid frog taxonomy and evolution. nih.gov
Methodological Approaches in Ranatuerin 1 Research
Isolation and Purification Techniques from Biological Samples
The initial discovery and characterization of Ranatuerin-1, like many other antimicrobial peptides (AMPs), begins with its isolation from natural sources, primarily the skin secretions of frogs. creighton.educapes.gov.br A common source for ranatuerins is the American bullfrog, Rana catesbeiana. creighton.educapes.gov.br The process typically involves stimulating the frog's skin to release its defensive secretions, which are then collected and lyophilized. nih.gov
The primary technique for separating and purifying peptides from this complex mixture is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govresearchgate.net In this method, the lyophilized secretion is first dissolved in an acidic solution, such as trifluoroacetic acid (TFA) in water, and centrifuged to remove insoluble components. nih.gov The clear supernatant is then injected into an RP-HPLC system equipped with a C5 or C18 column. nih.gov
A gradient elution is employed, typically formed by varying the concentration of an organic solvent like acetonitrile (B52724) in an aqueous TFA solution. nih.gov This process separates the peptides based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. The fractions are collected, and the presence of peptides is monitored by UV absorbance. Further purification of the collected fractions may be necessary to achieve a homogenous sample of the desired peptide, which is then subjected to mass spectrometry to confirm its molecular weight and to amino acid sequencing to determine its primary structure. researchgate.net
Chemical Synthesis Strategies for this compound and Analogs
To obtain large quantities of pure peptide for structural and functional studies, and to create analogs with modified properties, chemical synthesis is the preferred method. The most common approach for synthesizing this compound and its derivatives is solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.govgoogle.com
This process involves:
Resin Anchoring: The C-terminal amino acid of the peptide is attached to a solid support, a resin such as 4-(2,4-dimethoxyphenyl-Fmoc-aminomethyl)phenoxyacetamido-ethyl resin. google.com
Iterative Chain Elongation: The peptide chain is built step-by-step by sequentially adding Fmoc-protected amino acids. Each cycle involves the deprotection of the N-terminal Fmoc group followed by the coupling of the next activated amino acid. nih.gov
Cleavage and Deprotection: Once the full-length peptide has been assembled, it is cleaved from the resin. This is typically achieved using a strong acid cocktail, such as a mixture of TFA, water, and scavengers like ethanedithiol and thioanisole, which also removes the side-chain protecting groups from the amino acid residues. nih.gov
Disulfide Bond Formation: For ranatuerins that contain a disulfide bridge, an oxidation step is required. This can be achieved through air oxidation at room temperature. mdpi.com
Purification: The crude synthetic peptide is then purified to a high degree (>95%) using RP-HPLC, similar to the method used for purification from natural sources. mdpi.com The molecular mass and purity of the final product are verified using mass spectrometry. mdpi.com
This synthetic strategy allows for the creation of various analogs, such as those with amino acid substitutions, truncations, or the removal of the "Rana-box" cyclic domain, to investigate structure-activity relationships. nih.govmdpi.commdpi.com
Structural Elucidation Methodologies
Determining the three-dimensional structure of this compound is crucial for understanding its mechanism of action. Several spectroscopic techniques are employed for this purpose.
Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides in different environments. westmont.edu The method measures the differential absorption of left and right circularly polarized light by chiral molecules like peptides. westmont.edu The resulting spectrum provides information on the proportion of α-helical, β-sheet, and random coil conformations. westmont.edu
For ranatuerins, CD spectra are typically recorded in aqueous solutions (like ammonium (B1175870) acetate (B1210297) buffer) to mimic a hydrophilic environment, and in membrane-mimicking environments, such as solutions containing trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles. nih.gov Studies have shown that ranatuerin peptides, including analogs, generally exhibit a random coil structure in aqueous solution. nih.gov However, in the presence of a membrane-mimetic solvent like TFE, they adopt a distinct α-helical conformation, which is believed to be essential for their antimicrobial activity. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of peptides in solution. nih.govnumberanalytics.com While detailed NMR structural studies specifically on this compound are not extensively published, the methodology is standard for related antimicrobial peptides. vulcanchem.com
The process involves dissolving the peptide in a suitable solvent, often mimicking a biological membrane environment. A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed. slideshare.net These experiments provide information about through-bond and through-space connectivities between atoms, respectively, allowing for the complete assignment of proton resonances and the calculation of inter-proton distance restraints. slideshare.net This data is then used in molecular modeling programs to calculate and refine the final 3D structure of the peptide. vulcanchem.com NMR studies have revealed that many ranatuerin-family peptides lack a defined secondary structure in aqueous solution but form a distinct helix-turn-helix conformation in membrane-mimicking environments. vulcanchem.com
Circular Dichroism (CD) Spectroscopy
In Vitro Bioactivity Assays
To quantify the biological efficacy of this compound and its analogs, standardized in vitro assays are used to measure their activity against a panel of microorganisms.
The most common assays to determine antimicrobial potency are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests. mdpi.comnih.gov
Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of a peptide that visibly inhibits the growth of a specific microorganism. The test is typically performed in 96-well microtiter plates. nih.gov A standardized suspension of bacteria (e.g., 1 × 10⁵ colony-forming units (CFU)/ml) is incubated with serial dilutions of the peptide in a suitable growth medium, such as Mueller-Hinton broth. nih.gov After incubation at 37°C for 16-24 hours, the growth is assessed by measuring the optical density (absorbance) at a specific wavelength (e.g., 550 nm) using a plate reader. The MIC is the lowest peptide concentration where no microbial growth is observed. nih.govnih.gov
Minimum Bactericidal Concentration (MBC): Following the MIC determination, the MBC is found by taking an aliquot from the wells that showed no visible growth and plating it onto an agar (B569324) medium (e.g., Mueller-Hinton agar). nih.gov After another incubation period, the plates are examined for colony growth. The MBC is defined as the lowest concentration of the peptide that results in a 99.9% reduction in the number of viable bacteria from the initial inoculum. bmglabtech.com
These assays are performed against a range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA)), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans). nih.govmdpi.com
Table 1: Antimicrobial Activity (MIC/MBC in µM) of Ranatuerin Peptides
Below is an interactive table summarizing the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various ranatuerin peptides against selected microorganisms.
| Peptide | Microorganism | MIC (µM) | MBC (µM) | Reference |
| Ranatuerin-1T | Staphylococcus aureus | 120 | - | nih.gov |
| Ranatuerin-1T | Escherichia coli | 40 | - | nih.gov |
| Ranatuerin-1T | Candida albicans | >120 | - | nih.gov |
| R2AW | Staphylococcus aureus | 32 | - | mdpi.com |
| R2AW | Escherichia coli | 32 | - | mdpi.com |
| [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | Staphylococcus aureus | 2 | 4.7 | mdpi.com |
| [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | Escherichia coli | 8 | 18.9 | mdpi.com |
| Ranatuerin-2PLx | Staphylococcus aureus | 32 | 128 | nih.gov |
| Ranatuerin-2PLx | Escherichia coli | 32 | 64 | nih.gov |
| Ranatuerin-2PLx | Candida albicans | 256 | 512 | nih.gov |
| Ranatuerin-2PLx | MRSA | 256 | - | nih.gov |
| Ranatuerin-2Pb | Staphylococcus aureus | - | - | mdpi.com |
| Ranatuerin-2Pb | Escherichia coli | - | - | mdpi.com |
| Ranatuerin-2Pb | Candida albicans | - | - | mdpi.com |
| RPb (analog) | Staphylococcus aureus | - | - | mdpi.com |
| RPb (analog) | Escherichia coli | - | - | mdpi.com |
| RPb (analog) | Candida albicans | - | - | mdpi.com |
Note: '-' indicates data not provided in the cited sources. MRSA: Methicillin-resistant Staphylococcus aureus.
Cell Viability and Proliferation Assays (for antiproliferative studies)
The antiproliferative activity of ranatuerins and their analogs is predominantly evaluated using colorimetric assays that measure metabolic activity or membrane integrity. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses cell viability by measuring the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. nih.gov Another similar assay is the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. mdpi.com These assays provide a quantitative measure of the number of viable cells and are used to determine the half-maximal inhibitory concentration (IC50) of the peptides against various cancer cell lines. nih.govnih.gov
For instance, studies on Ranatuerin-2Pb demonstrated its significant inhibitory effects on the proliferation of several human cancer cell lines, including H157 (lung), MCF-7 (breast), U251MG (glioblastoma), and PC-3 (prostate), with IC50 values of 1.453 µM, 7.254 µM, 2.172 µM, and 2.251 µM, respectively. nih.gov Similarly, Ranatuerin-2PLx showed dose-dependent inhibition of five human cancer cell lines with IC50 values ranging from 5.79 to 20.19 µM. nih.gov The selectivity of these peptides for cancer cells over normal cells is a critical aspect of these studies, often evaluated by testing their effects on non-cancerous cell lines like HMEC-1. nih.gov
To differentiate between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects, lactate (B86563) dehydrogenase (LDH) cytotoxicity assays are also employed. nih.govnih.gov LDH is a cytosolic enzyme released into the culture medium upon cell membrane damage. By measuring LDH activity, researchers can quantify the extent of cell lysis induced by the peptide. nih.govnih.gov For example, in studies with Ranatuerin-2PLx, the LDH release from PC-3 cells was found to be less than 40% at concentrations that caused almost 100% inhibition of cell viability, suggesting that the primary antiproliferative mechanism is not through direct membrane disruption. nih.gov
Interactive Data Table: Antiproliferative Activity of Ranatuerin Analogs
| Peptide | Cancer Cell Line | IC50 (µM) |
| Ranatuerin-2Pb | H157 | 1.453 |
| MCF-7 | 7.254 | |
| U251MG | 2.172 | |
| PC-3 | 2.251 | |
| Ranatuerin-2PLx | PC-3 | 5.79 |
| Other cancer cell lines | 5.79 - 20.19 | |
| RPa | H157 | 5.841 |
| RPb | H157 | 6.856 |
Molecular and Cellular Mechanistic Studies
Membrane Permeabilization Assays
A key aspect of understanding the antimicrobial and anticancer activity of ranatuerins is their ability to interact with and disrupt cell membranes. Membrane permeabilization assays are crucial for elucidating this mechanism. nih.govmdpi.com A widely used technique involves the use of fluorescent dyes that can only enter cells with compromised membranes. The SYTOX Green nucleic acid stain is a common choice for this purpose. nih.govfrontiersin.org This dye is impermeant to live cells but fluoresces brightly upon binding to nucleic acids inside cells with damaged membranes. The increase in fluorescence intensity, measured using a plate reader, correlates with the degree of membrane permeabilization. nih.gov
Studies on ranatuerin analogs have demonstrated their ability to permeabilize the membranes of bacteria like S. aureus and E. coli in a concentration-dependent manner. nih.govmdpi.com For instance, the designed peptide [Lys4,19, Leu20]R2AW(1-22)-NH2 was shown to induce membrane permeabilization in S. aureus, E. coli, MRSA, and P. aeruginosa. mdpi.com The kinetics of this process are often rapid, with significant permeabilization observed within minutes of peptide exposure. nih.gov
In the context of anticancer activity, membrane permeabilization assays help to determine if direct membrane lysis is the primary mode of cell death. nih.gov As mentioned earlier, the relatively low LDH release observed for some ranatuerins in cancer cells suggests that mechanisms other than simple membrane disruption are at play. nih.gov
Apoptosis and Cell Death Pathway Analysis
To investigate whether ranatuerins induce programmed cell death (apoptosis) in cancer cells, researchers employ a variety of assays. Annexin V-FITC/propidium iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. mdpi.comnih.gov Annexin V binds to phosphatidylserine (B164497) (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis. nih.gov
Studies on Ranatuerin-2PLx have shown that it induces early apoptosis in PC-3 cancer cells within 6 hours of treatment, with a subsequent increase in late apoptotic and necrotic cells after 24 hours. nih.gov This indicates that the peptide triggers an apoptotic cascade. nih.gov
Further investigation into the specific apoptotic pathways involves measuring the activity of caspases, which are key proteases in the execution of apoptosis. mdpi.comnih.gov Assays for caspase-3, a central executioner caspase, and initiator caspases like caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway) are commonly used. mdpi.commdpi.com The activation of caspase-3 by Ranatuerin-2PLx in PC-3 cells provides further evidence for an apoptosis-mediated mechanism of action. nih.gov The involvement of the intrinsic, or mitochondrial, pathway can be assessed by measuring changes in the mitochondrial membrane potential (MMP) using fluorescent dyes like JC-1. mdpi.com A loss of MMP is a hallmark of the intrinsic apoptotic pathway. mdpi.com Some studies on related peptides like Brevinin-1RL1 have demonstrated the activation of both caspase-8 and caspase-9, suggesting the involvement of both extrinsic and intrinsic pathways. mdpi.com
Bioinformatics and Omics-Based Approaches in Peptide Discovery and Characterization
The discovery and characterization of novel ranatuerins and other antimicrobial peptides (AMPs) have been significantly advanced by the application of bioinformatics and omics technologies. frontiersin.orgfrontiersin.org "Shotgun" cloning is a powerful technique used to identify the cDNA sequences encoding these peptides from the skin secretions of frogs. nih.govnih.gov This involves creating a cDNA library from the frog's skin secretion mRNA and then using molecular cloning techniques to isolate and sequence the cDNAs encoding the peptide precursors. nih.govnih.gov
Once the precursor sequence is identified, bioinformatics tools are used to predict the mature peptide sequence by identifying the signal peptide and cleavage sites. mdpi.com Mass spectrometry techniques, such as MALDI-TOF, are then used to confirm the molecular mass of the predicted peptide in the crude skin secretion. nih.gov
Bioinformatics plays a crucial role in the rational design of ranatuerin analogs with enhanced activity and selectivity. mdpi.comamazonaws.com By analyzing the structure-activity relationships of known ranatuerins, researchers can make targeted amino acid substitutions to improve properties like cationicity, hydrophobicity, and helical content. nih.gov For example, substituting specific residues with lysine (B10760008) can increase the net positive charge, which is often correlated with enhanced antimicrobial and anticancer activity. nih.gov Homology modeling and molecular dynamics simulations can be used to predict the three-dimensional structure of the peptides and their interactions with model membranes, providing insights into their mechanism of action. frontiersin.org
Omics-based approaches, including genomics, transcriptomics, and proteomics, are increasingly being used to explore the diversity of AMPs in different amphibian species. frontiersin.orgresearchgate.netnih.gov These high-throughput methods allow for the rapid identification of a large number of potential AMPs, which can then be synthesized and screened for their biological activities. frontiersin.org This integrated approach of omics, bioinformatics, and experimental validation is accelerating the discovery and development of ranatuerin-based peptides as potential therapeutic agents.
Future Directions and Research Perspectives for Ranatuerin 1
Elucidation of Novel Molecular and Cellular Mechanisms
While the membrane-disrupting capabilities of Ranatuerin-1 and its analogs are a primary focus of research, future investigations are geared towards uncovering more nuanced molecular and cellular mechanisms of action. nih.gov It is understood that many antimicrobial peptides (AMPs), including this compound, can have intracellular targets, and their effects may extend beyond simple membrane permeabilization. nih.govimrpress.com Research suggests that at sublethal concentrations, some amphibian-derived AMPs can induce bacterial death through mechanisms other than membrane disruption. nih.gov
Future studies will likely employ advanced techniques to identify specific intracellular protein targets of this compound. nih.gov Understanding these interactions is crucial for developing novel therapeutic strategies that can overcome antimicrobial resistance. nih.gov While it is known that the α-helical structure is vital for the antimicrobial activity of many AMPs, the precise conformational changes that peptides like this compound undergo when transitioning from an aqueous environment to a membrane interface are still being elucidated. vulcanchem.comnih.gov Advanced spectroscopic techniques and molecular modeling will be instrumental in detailing these structural dynamics. vulcanchem.com
Advanced Analog Design for Enhanced Potency and Specificity
A significant area of future research for this compound lies in the rational design of synthetic analogs with improved therapeutic properties. vulcanchem.com This involves targeted modifications to the peptide's primary structure to enhance its antimicrobial potency and specificity while minimizing toxicity to host cells. nih.govmdpi.com
One successful strategy has been the substitution of specific amino acid residues. For instance, replacing asparagine with lysine (B10760008) at position 8 ([Lys-8] this compound) increased the peptide's positive charge and α-helicity, leading to enhanced potency against both Gram-positive and Gram-negative bacteria with only a minimal increase in hemolytic activity. nih.govnih.govmdpi.comunina.it In contrast, substitutions aimed at increasing hydrophobicity, such as replacing asparagine with alanine (B10760859) at position 22, led to a significant increase in hemolytic activity. nih.gov These findings underscore the delicate balance between charge, hydrophobicity, and structure in determining the peptide's efficacy and safety. capes.gov.br
Future analog design will likely focus on:
Optimizing Cationicity and Hydrophobicity: Fine-tuning the balance of charged and hydrophobic residues to maximize bacterial membrane disruption while minimizing interaction with mammalian cell membranes. nih.govmdpi.com
Modifying Structural Domains: Systematically altering the α-helical, β-sheet, and cyclic domains to understand their specific roles in activity and to improve the therapeutic index. nih.govnih.gov For example, replacing glycine (B1666218) residues in the central domain of a [Ser-19, Ser-25] analog with lysine resulted in inactive peptides, indicating the importance of this region's original composition. nih.gov
Truncation and Hybridization: Creating smaller, more stable, and cost-effective versions of the peptide, or combining domains from different peptides to generate novel activities.
The following table summarizes key findings from analog studies of this compound and a related peptide, Ranatuerin-2-AW, illustrating the impact of specific modifications.
| Peptide/Analog | Modification | Key Finding | Reference(s) |
| [Lys-8] this compound | Substitution of Asparagine at position 8 with Lysine | Increased positive charge and α-helicity, leading to enhanced antimicrobial potency with minimal increase in hemolytic activity. | mdpi.com, unina.it, nih.gov, nih.gov |
| [Ala-22] this compound | Substitution of Asparagine at position 22 with Alanine | Increased hydrophobicity and α-helicity, resulting in a 3.5-fold increase in hemolytic activity. | nih.gov |
| This compound Analogs | Deletion of the cyclic heptapeptide (B1575542) region (residues 19-25) or the N-terminal domain (residues 1-8) | Resulted in inactive peptides, demonstrating the critical role of these domains. | nih.gov |
| [Ser-19, Ser-25] this compound Analog | Substitution of Glycine residues in the central domain with Lysine | Produced inactive peptides, highlighting the importance of the original amino acid composition in this region. | nih.gov |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | Cationicity and hydrophobicity enhanced variant of Ranatuerin-2-AW | Showed significantly optimized antibacterial and anticancer activities. | nih.gov |
Exploration of Synergistic Effects with Established Antimicrobial Agents
The potential of this compound to work in synergy with conventional antibiotics presents a promising strategy to combat drug-resistant infections. vulcanchem.com The ability of many AMPs to disrupt microbial membranes can facilitate the entry of other antimicrobial drugs into the bacterial cell, thereby increasing their efficacy. mdpi.com
Future research will focus on systematically evaluating the synergistic interactions between this compound, or its optimized analogs, and a range of established antibiotics against clinically relevant pathogens. This approach could lead to combination therapies that are more effective than either agent alone, potentially reducing the required doses and minimizing the development of resistance. frontiersin.org Studies on other frog-derived peptides have already demonstrated the potential of such combinations. imrpress.com For instance, combining certain temporins has been shown to have synergistic effects in inhibiting Gram-negative bacteria. imrpress.com
Development and Evaluation in Preclinical Biological Models
To translate the therapeutic potential of this compound from the laboratory to clinical applications, rigorous evaluation in preclinical biological models is essential. researchgate.net While in vitro studies provide valuable information on antimicrobial activity, in vivo models are necessary to assess the peptide's efficacy, stability, and potential toxicity in a complex biological system. frontiersin.org
Future preclinical research will likely involve:
Infection Models: Using animal models, such as waxworm larvae or mice, infected with pathogenic bacteria (including multidrug-resistant strains) to evaluate the in vivo efficacy of this compound and its analogs. nih.govfrontiersin.org For example, a modified Ranatuerin-2 (B1576050) peptide has already shown efficacy in a methicillin-resistant Staphylococcus aureus (MRSA)-infected waxworm model. nih.gov
Pharmacokinetic and Pharmacodynamic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profiles of the peptide to understand its behavior in the body and to establish effective dosing regimens.
Advanced Delivery Systems: Incorporating this compound into novel delivery systems like nanoparticles or liposomes to enhance its stability, reduce degradation by proteases, and improve its targeted delivery to the site of infection. mdpi.com
Therapeutic Innovation and Overcoming Research Challenges
Despite the promising antimicrobial properties of this compound, several challenges must be addressed to realize its full therapeutic potential. vulcanchem.com These challenges are common to the development of many AMPs as therapeutic agents. mdpi.comfrontiersin.org
Key challenges and future directions for therapeutic innovation include:
Stability and Degradation: AMPs can be susceptible to degradation by proteases in biological environments. mdpi.comfrontiersin.org Future research will focus on developing strategies to improve peptide stability, such as chemical modifications (e.g., D-amino acid substitution) or encapsulation in protective delivery systems. frontiersin.org
Toxicity: While some this compound analogs show low hemolytic activity, the potential for cytotoxicity against mammalian cells remains a concern that requires careful evaluation and optimization of the peptide's structure. vulcanchem.commdpi.com
Cost of Production: The synthesis of peptides can be expensive, which could limit their widespread clinical use. imrpress.com Research into more cost-effective production methods, such as recombinant expression systems, will be crucial.
Overcoming Resistance: Although a key advantage of AMPs is the low rate at which pathogens develop resistance, it is not an impossibility. capes.gov.br Continued research into the mechanisms of action and potential resistance pathways will be important for the long-term success of this compound-based therapies.
By addressing these challenges through continued research and innovation, this compound and its derivatives hold significant promise as a new generation of anti-infective agents. capes.gov.brresearchgate.net
Q & A
Q. Q1: What experimental methodologies are recommended to investigate the structure-activity relationship of Ranatuerin-1?
To analyze how this compound’s secondary structure (e.g., α-helix, β-sheet) influences its antimicrobial activity, use circular dichroism (CD) spectroscopy for structural characterization and minimum inhibitory concentration (MIC) assays against target pathogens (e.g., S. aureus, E. coli). For example, replacing lysine residues at positions 10, 13, and 15 with glycine disrupts β-sheet formation, significantly reducing antimicrobial efficacy . Pair these with molecular dynamics simulations to model structural stability under physiological conditions.
Q. Q2: How can researchers standardize antimicrobial activity assays for this compound to ensure reproducibility?
Adopt protocols from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution MIC/MBC assays. Include controls for peptide stability (e.g., serum resistance tests) and use standardized bacterial strains (e.g., ATCC reference strains). Note that MIC values for this compound vary by pathogen: 2–12 μM for E. coli vs. 3–48 μM for C. albicans . Document solvent systems (e.g., 0.01% acetic acid) to avoid aggregation artifacts.
Q. Q3: What are the key mechanisms underlying this compound’s selective toxicity toward microbial vs. mammalian cells?
Design experiments comparing membrane disruption (via dye leakage assays) and intracellular targeting (e.g., confocal microscopy with fluorescently labeled peptides). This compound’s cationic and amphipathic structure preferentially interacts with microbial membranes rich in anionic lipids. Test hemolytic activity on mammalian erythrocytes at concentrations equivalent to MIC values to assess selectivity .
Advanced Research Questions
Q. Q4: How can researchers resolve contradictions in reported MIC values for this compound across studies?
Discrepancies may arise from differences in bacterial strains, growth media, or peptide purity. Conduct a meta-analysis of published data (e.g., Table 3 in and MIC ranges in ), controlling for variables like pH and ionic strength. Validate findings using orthogonal assays (e.g., time-kill kinetics) and report raw data with error margins. Use statistical tools (e.g., ANOVA) to identify significant outliers.
Q. Q5: What strategies are effective for enhancing this compound’s stability in vivo without compromising activity?
Explore structural modifications such as cyclization or D-amino acid substitutions to reduce proteolytic degradation. Test analogs in serum stability assays and compare retention times via HPLC. For example, truncating nonessential residues while preserving the β-sheet core (critical for activity) may improve pharmacokinetics . Pair this with toxicity screens in zebrafish or murine models to assess biocompatibility.
Q. Q6: How can multi-omics approaches elucidate this compound’s off-target effects in host cells?
Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways affected by sublethal peptide concentrations. For instance, this compound may modulate host immune responses (e.g., cytokine production) independent of direct antimicrobial action. Use CRISPR-Cas9 knockouts to validate candidate genes involved in these interactions.
Q. Q7: What in vivo models are most suitable for studying this compound’s efficacy against biofilm-associated infections?
Use chronic wound models (e.g., diabetic mouse infections) or catheter-associated biofilm assays. Measure biofilm biomass via crystal violet staining and correlate with peptide penetration using fluorescent tagging. Compare efficacy to conventional antibiotics (e.g., vancomycin) in polymicrobial settings .
Methodological Challenges & Solutions
Q. Q8: How should researchers address the limited bioavailability of this compound in systemic applications?
Develop nanoparticle-based delivery systems (e.g., liposomes or PLGA nanoparticles) to enhance peptide stability. Characterize encapsulation efficiency via dynamic light scattering and in vitro release profiles. Test efficacy in sepsis models (e.g., cecal ligation and puncture) with survival as a primary endpoint.
Q. Q9: What computational tools are recommended for predicting this compound’s interaction with novel microbial targets?
Use molecular docking (AutoDock Vina) and machine learning platforms (e.g., DeepAMP) to predict binding affinities for understudied pathogens (e.g., multidrug-resistant Acinetobacter). Validate predictions with surface plasmon resonance (SPR) assays measuring real-time peptide-membrane interactions.
Q. Q10: How can researchers differentiate this compound’s direct antimicrobial effects from immunomodulatory roles?
Employ neutrophil-depletion models (anti-Ly6G antibodies) or macrophage-specific knockouts (e.g., Csf1r mutants) to isolate peptide-driven vs. immune-mediated effects. Quantify bacterial load and inflammatory markers (IL-6, TNF-α) across treatment groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
